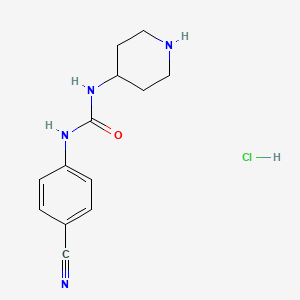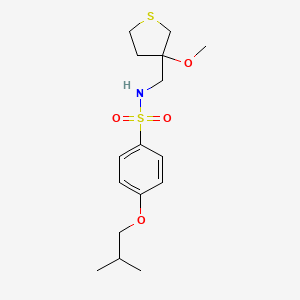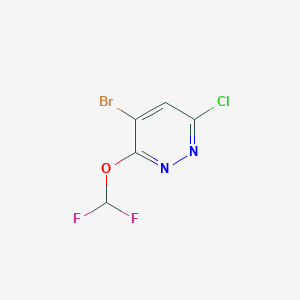![molecular formula C14H11F3N2O2 B2489565 N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 320418-99-3](/img/structure/B2489565.png)
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related pyrrole-2-carboxamide compounds involves complex multi-step reactions, including the Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions as key sequences. These methods enable the introduction of diversity through various amines and aldehydes, yielding a library of tricyclic pyrrole-2-carboxamides designed for specific physicochemical properties (Werner et al., 2006).
Molecular Structure Analysis The crystalline and molecular structures of related pyrrole and pyran compounds highlight the importance of hydrogen bonding and π–π interactions in their stability and aggregation. These interactions play a crucial role in the behavior and reactivity of these compounds, as seen in their centrosymmetric dimer formations (Kranjc et al., 2012).
Chemical Reactions and Properties Chemical modifications, such as halogen substitution, influence the reactivity and potential applications of pyrrole-2-carboxamides. For instance, halo-substituted analogs have been developed for asymmetric synthesis applications, demonstrating the versatility of these compounds in organic synthesis (Belokon’ et al., 2002).
Physical Properties Analysis The physical properties of pyrrole-2-carboxamides, such as solubility and thermal stability, are critical for their application in various fields. These properties are often tailored through careful design and synthesis, as demonstrated in the creation of a discovery library with specific physicochemical characteristics (Werner et al., 2006).
Chemical Properties Analysis Pyrrole-2-carboxamides exhibit a range of chemical behaviors, including participation in cycloaddition reactions and acting as ligands in transition metal complexes. These properties enable their use in creating diverse chemical structures and exploring novel chemical spaces (Misra et al., 2007).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide : A versatile ordering moiety for supramolecular chemistry, highlighting the potential for similar compounds in nanotechnology, polymer processing, and biomedical applications. The self-assembly into one-dimensional, nanometer-sized structures offers insights into the broader applicability of structured molecules (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Applications
Stereochemistry in Pharmaceuticals : Discussing the importance of stereochemistry in pharmaceuticals, including phenylpiracetam and its derivatives, which underscores the significance of chemical structure in drug development and the therapeutic potential of structurally complex compounds (Veinberg et al., 2015).
N-Methyl-2-pyrrolidone (NMP) : Showcases the strong solubilizing properties of NMP, which shares a functional group with the compound , suggesting potential applications in enhancing solubility and drug delivery systems (Jouyban, Fakhree, & Shayanfar, 2010).
Environmental and Toxicological Studies
Microbial Degradation of Polyfluoroalkyl Chemicals : Although not directly related, the study on microbial degradation of polyfluoroalkyl chemicals offers insights into the environmental fate and biodegradability of complex organic compounds, which could be relevant for assessing the environmental impact of N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (Liu & Avendaño, 2013).
Safety And Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-18-13(21)11-6-8(7-19-11)12(20)9-4-2-3-5-10(9)14(15,16)17/h2-7,19H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFAWRFLLEREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
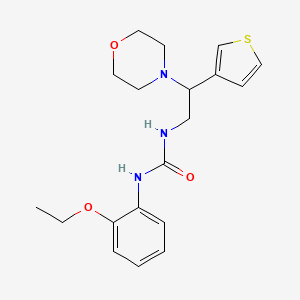
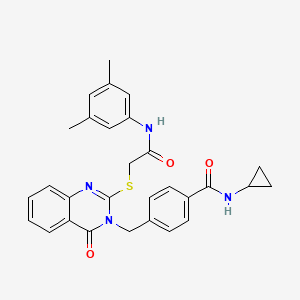
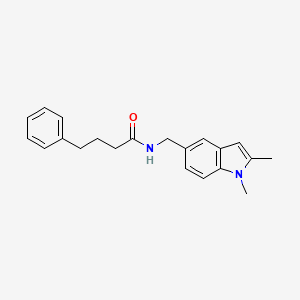
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)
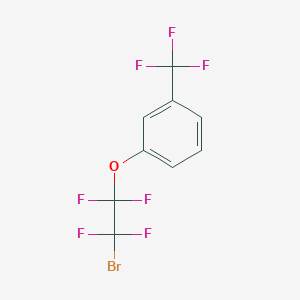
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
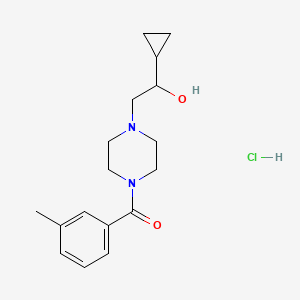
![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)
